molecular formula C8H6N2OS2 B1322274 3-Pyridin-2-yl-2-thioxothiazolidin-4-one CAS No. 75130-64-2

3-Pyridin-2-yl-2-thioxothiazolidin-4-one

Cat. No. B1322274
CAS RN: 75130-64-2
M. Wt: 210.3 g/mol
InChI Key: MNJAVSVDEZOBKF-UHFFFAOYSA-N
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Description

“3-Pyridin-2-yl-2-thioxothiazolidin-4-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of thiazolidin-4-one, a heterocyclic ring system that is considered a pharmacophore and a privileged scaffold in medicinal chemistry . This compound has been found to have a wide range of biological activities, including antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties .


Synthesis Analysis

The synthesis of 2-thioxothiazolidin-4-one derivatives, which includes “3-Pyridin-2-yl-2-thioxothiazolidin-4-one”, has been reported in the literature . These derivatives were synthesized and evaluated as potent pan-PIM kinase inhibitors . The optimized compounds showed single-digit nanomolar IC50 values against all three PIM kinases with high selectivity over 14 other kinases .

Scientific Research Applications

Anti-Fibrosis Activity

“3-Pyridin-2-yl-2-thioxothiazolidin-4-one” derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antioxidant Activity

Thiazolidin-4-one derivatives, including those with the 3-pyridinyl substitution, have been reported to exhibit significant antioxidant activities. This property is crucial as oxidative stress is implicated in various diseases, and antioxidants can mitigate these effects .

Anticancer Activity

The structural framework of thiazolidin-4-ones has been explored for its anticancer properties. Modifications at different positions of the thiazolidin-4-one ring, such as the 3-pyridinyl group, contribute to the compound’s ability to act against cancer cells .

Anti-Inflammatory and Analgesic Activities

These compounds have also been studied for their anti-inflammatory and analgesic effects. The anti-inflammatory properties make them candidates for the treatment of chronic inflammatory diseases .

Antidiabetic Activity

Thiazolidin-4-ones are known for their antidiabetic activity. They have been used as scaffolds to develop new molecules that can potentially treat diabetes by targeting specific pathways involved in the disease .

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of thiazolidin-4-ones make them valuable in the fight against bacterial infections, including drug-resistant strains. This is particularly important given the rising concern over antibiotic resistance .

Antiviral Properties

Research has indicated that thiazolidin-4-one derivatives can exhibit antiviral properties, which is significant in the development of new treatments for viral infections .

Antiparasitic Activity

The compound’s derivatives have shown activity against various parasites, which is essential for addressing parasitic diseases that affect millions worldwide .

Future Directions

Thiazolidin-4-one derivatives, including “3-Pyridin-2-yl-2-thioxothiazolidin-4-one”, are promising targets for new drug development . They play a major role in many cancer-specific pathways, such as survival, apoptosis, proliferation, cell cycle regulation, and migration . Therefore, future research may focus on optimizing the structure of these derivatives to develop more efficient drug agents .

properties

IUPAC Name

3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-3-1-2-4-9-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJAVSVDEZOBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625065
Record name 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-yl-2-thioxothiazolidin-4-one

CAS RN

75130-64-2
Record name 3-(Pyridin-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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